molecular formula C17H20N4O3 B1606123 N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE CAS No. 6373-95-1

N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE

Cat. No.: B1606123
CAS No.: 6373-95-1
M. Wt: 328.4 g/mol
InChI Key: SXHUBOLNSOIMCA-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE is a fascinating chemical compound with diverse applications in scientific research. It possesses unique properties that make it valuable for various analytical and synthetic purposes, including its application as a reagent in organic synthesis, a dye intermediate, and a potential pharmaceutical agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE typically involves the azo coupling reaction between N,N-diethylbenzenamine and 2-methoxy-4-nitrobenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt, which then couples with the amine to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated products.

Scientific Research Applications

N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in dye production.

    Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.

    Medicine: Explored for its potential pharmaceutical properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-: Similar structure but with dimethyl groups instead of diethyl.

    Benzenamine, N,N-dimethyl-4-(phenylazo)-: Lacks the nitro and methoxy groups, making it less reactive in certain conditions

Uniqueness

N,N-DIETHYL-4-[(2-METHOXY-4-NITRO)PHENYLAZO]ANILINE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups enhances its versatility in various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-20(5-2)14-8-6-13(7-9-14)18-19-16-11-10-15(21(22)23)12-17(16)24-3/h6-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHUBOLNSOIMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064289
Record name Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-95-1
Record name N,N-Diethyl-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N,N-diethyl-4-(2-(2-methoxy-4-nitrophenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N-diethyl-4-[2-(2-methoxy-4-nitrophenyl)diazenyl]-
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Record name Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]aniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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